3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

Isoxazole building blocks supplied as mixed regioisomers introduce uncontrolled variables into amide coupling and screening workflows. This compound is the pure C4-carboxylic acid regioisomer (≥98% HPLC, logP 3.35), eliminating isomeric contamination that compromises SAR data quality. • Single regioisomer at C4-no 3-COOH or 5-COOH interference in amide/ester derivatization. • 5-Ethyl group adds ~0.35 logP vs. 5-methyl analog for systematic ADME tuning. • Mono-3-Cl substitution balances electronic withdrawal with cross-coupling diversification potential. • Patent-validated scaffold for endoparasiticide discovery programs. Supplied with full Certificates of Analysis; shipped ambient as non-hazardous material.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
Cat. No. B13638017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16)
InChIKeyFSXYAMODQSPPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid: Identity & Purity Profile


3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS 1408652-34-5) is a 3,5-disubstituted isoxazole-4-carboxylic acid building block with a molecular weight of 251.67 g/mol . Its structure positions the carboxylic acid at the C4 position of the isoxazole ring, a regiochemical arrangement that distinguishes it from the more common isoxazole-3-carboxylic and isoxazole-5-carboxylic acid isomers and directly influences downstream derivatization chemistry [1]. The compound is commercially supplied at ≥98% purity (HPLC) with a measured logP of 3.35, enabling informed selection for medicinal chemistry, agrochemical intermediate synthesis, and heterocyclic library construction .

Regiochemistry
C4 carboxylic acid on isoxazole; distinct from C3 or C5 isomers
Purity
≥98% (HPLC) for reliable amide coupling and library synthesis
Lipophilicity
LogP 3.35 supports membrane permeation research and lead optimization

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid: Why Generic Substitution Fails


Within the 3-aryl-5-alkylisoxazole-4-carboxylic acid family, even single-atom alterations produce measurable shifts in physicochemical and biological properties that preclude simple interchange. The 3-chloro substitution pattern on the phenyl ring modulates lipophilicity and electronic character in a manner distinct from the 4-chloro regioisomer, while the 5-ethyl group contributes approximately 0.35 logP units relative to the 5-methyl analog . These differences translate into divergent solid-phase coupling efficiencies, pharmacokinetic profiles, and target-binding orientations in biological assays, meaning that procurement decisions driven solely by scaffold similarity risk introducing uncontrolled variables into synthetic or screening workflows [1].

Chloro regioisomer
3-chloro vs. 4-chloro phenyl substitution may shift electronic character and target binding orientation.
Alkyl chain length
5-ethyl analog is ~0.35 logP units higher than 5-methyl; this difference may alter membrane permeability and PK assay profiles.
Scaffold similarity trap
Similar isoxazole cores do not guarantee interchangeable solid-phase coupling efficiency or biological assay outcomes.

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid: Quantitative Evidence vs. Closest Analogs


Lipophilicity (LogP) vs. Closest Analogs

The target compound exhibits a measured logP of 3.35, which is 0.35 units higher than the 5-methyl analog (logP 3.00) and 0.75 units higher than the des-chloro analog (logP 2.60) . This intermediate lipophilicity falls within the optimal range for oral bioavailability (Rule of Five compliance) while providing sufficient hydrophobicity for membrane permeation, positioning the 3-chloro–5-ethyl combination as a balanced choice relative to the more polar des-chloro scaffold or the less lipophilic methyl variant.

Lipophilicity (LogP)
Reported
Target LogP 3.35 (measured). +0.35 vs. 5-methyl analog (3.00); +0.75 vs. des-chloro analog (2.60).
Supports lipophilicity-driven lead optimization
ΔLogP may translate to 2–5× permeability difference (calculated)
Lipophilicity Drug-likeness ADME prediction Medicinal chemistry

Molecular Weight Differentiation Across Chlorinated Analogs

With a molecular weight of 251.67 g/mol, the target compound occupies a distinct position between the des-chloro analog (217.22 g/mol) and the 2,6-dichloro analog (286.11 g/mol) . This 34–35 Da mass increment per chlorine substitution provides a systematic molecular-weight ladder within the isoxazole scaffold family, enabling precise modulation of physicochemical properties without altering the core heterocyclic framework.

Molecular weight ladder
Reported
MW 251.67 g/mol. +34.45 vs. des-chloro (217.22); −34.44 vs. 2,6-dichloro (286.11).
Midpoint in chlorinated isoxazole series for systematic SAR
Increments allow fine-tuning without altering core scaffold
Molecular weight Scaffold diversity Fragment-based design Library enumeration

C4 Regiochemistry Advantage for Derivatization

The C4 carboxylic acid position on the isoxazole ring is synthetically non-trivial; many commercial isoxazole building blocks carry the carboxyl group at C3 or C5. The CN-103539753-A patent explicitly addresses the technical problem of isomer formation and difficult separation inherent to 3-substituted-4-isoxazole carboxylic acid synthesis, describing a high-regioselectivity method that solves harsh reaction conditions, generation of isomers, and low total yield issues of prior methods [1]. This establishes that reliable procurement of the C4 regioisomer at ≥98% purity represents a non-trivial supply-chain achievement.

C4 regiochemistry
Method context
Patent-validated high-regioselectivity synthesis; eliminates isomer mixtures at ≥98% purity.
Reduces isomer separation steps in amide coupling workflows
CN-103539753-A; C4 isomer procurement is non-trivial supply-chain achievement
Regiochemistry Synthetic accessibility Amide coupling Solid-phase synthesis

Endoparasiticidal Activity: Patent-Validated Scaffold

The 3-aryl-5-alkylisoxazole-4-carboxylic acid scaffold, encompassing the target compound, is explicitly claimed in patent literature for combating endoparasites (Australian Patent Application 38776/93 by Bayer AG) [1]. While specific IC50 data for the target compound against parasitic targets is not publicly available, the patent's general formula (I) includes 3-(3-chlorophenyl)-5-ethyl substitution as an exemplified embodiment, indicating that the 3-chlorophenyl–5-ethyl combination was considered a preferred substitution pattern within the claimed invention [1].

Endoparasiticidal scaffold
Class-level
Encompassed within general formula (I) of endoparasiticide patent AU 38776/93 (Bayer AG).
Patent-validated scaffold for endoparasite research
Specific IC50 data not publicly available; exemplification indicates preferred substitution
Endoparasiticide Antiparasitic Veterinary pharmaceutical Agrochemical

Application Scenarios for 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid


Medicinal Chemistry: Lipophilicity Tuning for Lead Optimization

The logP of 3.35 positions this compound favorably for programs targeting intracellular or membrane-associated targets where moderate lipophilicity enhances cell permeability without exceeding Rule of Five thresholds . Medicinal chemists optimizing isoxazole-based leads can use the target compound as a systematic comparator to the 5-methyl analog (logP 3.00) when logP tuning of ~0.35 units is required for ADME profile improvement .

Solid-Phase Synthesis & Amide Library Construction

The C4 carboxylic acid regioisomer, supplied at ≥98% purity, enables direct amide coupling without the risk of isomeric contamination that plagues isoxazole-3-carboxylic or isoxazole-5-carboxylic acid building blocks . This is particularly valuable for combinatorial library synthesis where regioisomeric purity directly determines screening data quality [1].

Endoparasiticide & Agrochemical Intermediate Synthesis

The 3-aryl-5-alkylisoxazole-4-carboxylic acid scaffold is patent-validated for endoparasite control . The target compound can serve as a key intermediate for synthesizing amide, ester, or hydrazide derivatives for screening against nematode, trematode, or cestode targets in veterinary or crop protection discovery programs.

Fragment-Based Design: Chlorinated Isoxazole Library Enumeration

Within a congeneric series spanning des-chloro (MW 217) to dichloro (MW 286) analogs, the mono-3-chloro compound at MW 252 provides a critical midpoint for systematic SAR studies . Its single chlorine atom enables subsequent diversification via cross-coupling reactions while retaining the electronic-withdrawing effect that can enhance target binding in certain enzyme inhibition assays [1].

Application
Selection Property
Validation Focus
Lipophilicity tuning for lead optimization
LogP 3.35, moderate lipophilicity
ADME profile and membrane permeability assays
Solid-phase amide library construction
C4 regioisomer, ≥98% purity
Isomer-free coupling efficiency and product homogeneity
Endoparasiticide intermediate synthesis
Patent-validated scaffold
Antiparasitic screening against nematode/trematode models
Fragment-based chlorinated isoxazole library
Mono-3-chloro, MW 252 midpoint
SAR studies across des-chloro to dichloro analogs
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